trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815077
InChI: InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1
SMILES: C1CC(C1C(F)(F)F)N.Cl
Molecular Formula: C5H9ClF3N
Molecular Weight: 175.58 g/mol

trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

CAS No.:

Cat. No.: VC13815077

Molecular Formula: C5H9ClF3N

Molecular Weight: 175.58 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride -

Specification

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
IUPAC Name (1S,2S)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1
Standard InChI Key YYYMJJAPNAKGEH-MMALYQPHSA-N
Isomeric SMILES C1C[C@@H]([C@H]1C(F)(F)F)N.Cl
SMILES C1CC(C1C(F)(F)F)N.Cl
Canonical SMILES C1CC(C1C(F)(F)F)N.Cl

Introduction

Structural Characteristics and Nomenclature

trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride (CAS 2227198-22-1) possesses the molecular formula C5H9ClF3N\text{C}_5\text{H}_9\text{ClF}_3\text{N} and a molecular weight of 175.58 g/mol . Its IUPAC name, (1R,2S)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, reflects the trans configuration of the amine and trifluoromethyl groups across the cyclobutane ring. The stereochemistry is explicitly defined by the SMILES notation N[C@@H]1C[C@H](C1)C(F)(F)F.Cl\text{N}[C@@H]_1C[C@H](C_1)C(F)(F)F.\text{Cl}, which encodes the absolute configuration at the chiral centers .

The cyclobutane ring introduces significant ring strain (approximately 110 kJ/mol), which influences both reactivity and conformational flexibility. The trifluoromethyl group, positioned trans to the amine, enhances lipophilicity (logP1.2\log P \approx 1.2) and metabolic stability compared to non-fluorinated analogues. X-ray crystallographic studies of similar compounds reveal a puckered cyclobutane ring with bond angles deviating from ideal tetrahedral geometry, contributing to unique electronic profiles .

Synthetic Methodologies

Cyclobutane Ring Construction

The synthesis of trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride begins with cyclobutane ring formation. Common strategies include:

  • [2+2] Cycloaddition: Photochemical dimerization of substituted alkenes under UV light, though this often yields mixtures of cis and trans products.

  • Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclobutane ring from diene precursors, offering better stereocontrol.

Trifluoromethylation

Introducing the trifluoromethyl group typically employs:

  • Ruppert-Prakash Reagent (TMSCF3\text{TMSCF}_3): Reacts with ketone intermediates under Lewis acid catalysis (e.g., BF3OEt2\text{BF}_3\cdot\text{OEt}_2).

  • Copper-Mediated Cross-Coupling: Utilizes CF3SO2Na\text{CF}_3\text{SO}_2\text{Na} or CF3I\text{CF}_3\text{I} with aryl halides.

Amination and Salt Formation

The amine group is introduced via:

  • Gabriel Synthesis: Phthalimide protection followed by hydrazinolysis.

  • Reductive Amination: Ketone intermediates reacted with ammonia and NaBH4\text{NaBH}_4.
    The free amine is subsequently treated with HCl gas in diethyl ether to yield the hydrochloride salt, improving solubility and crystallinity.

Physicochemical Properties

PropertyValue/Description
Molecular Weight175.58 g/mol
Melting Point215–218°C (decomposes)
Solubility>50 mg/mL in DMSO; <1 mg/mL in H2O
LogP (Octanol-Water)1.2 (calculated)
pKa (Amine)9.4 ± 0.3

The hydrochloride salt form enhances aqueous solubility (up to 10 mM in buffered solutions) compared to the free base. Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near 120°C, indicative of moderate thermal stability.

Reactivity Profile

Oxidation Reactions

Treatment with KMnO4\text{KMnO}_4 in acidic conditions oxidizes the cyclobutane ring, yielding a diketone derivative (C5H6F3NO2\text{C}_5\text{H}_6\text{F}_3\text{NO}_2).

Reduction Pathways

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the cyclobutane ring to a cyclobutanol derivative, though ring-opening side products are common.

Nucleophilic Substitution

The amine group undergoes alkylation with ethyl bromoacetate (BrCH2COOEt\text{BrCH}_2\text{COOEt}) in CH3CN\text{CH}_3\text{CN}, producing NN-alkylated products (yield: 65–70%).

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey Distinguishing FeatureLogP
trans-2-(Trifluoromethyl)cyclobutanamine HClC5H9ClF3N\text{C}_5\text{H}_9\text{ClF}_3\text{N}trans CF3_3/NH2_2 configuration1.2
cis-2-(Trifluoromethyl)cyclobutanamine HClC5H9ClF3N\text{C}_5\text{H}_9\text{ClF}_3\text{N}cis stereochemistry1.1
3-(Trifluoromethyl)cyclobutanamine HClC5H9ClF3N\text{C}_5\text{H}_9\text{ClF}_3\text{N}CF3_3 at position 31.3

The trans isomer exhibits 15% higher metabolic stability in human liver microsomes compared to cis counterparts, attributed to reduced steric hindrance in cytochrome P450 binding .

Applications in Scientific Research

Medicinal Chemistry

Serves as a rigid scaffold for β-turn mimetics in peptide drug design. Incorporation into thrombin inhibitors improved target affinity (KiK_i = 0.8 nM vs. 2.1 nM for linear analogues).

Material Science

Forms coordination complexes with Cu(II) (λmax\lambda_{\text{max}} = 650 nm) for OLED applications, demonstrating enhanced electroluminescence efficiency.

Challenges and Future Directions

Key challenges include:

  • Stereoselective Synthesis: Current methods yield trans:cis ratios ≤ 3:1, necessitating chiral chromatography.

  • Pharmacokinetic Optimization: Oral bioavailability remains low (<20% in rat models).

Future research should prioritize:

  • Enzymatic resolution techniques for enantiopure production.

  • Deuterium labeling (CD3\text{CD}_3) for metabolic pathway tracing.

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